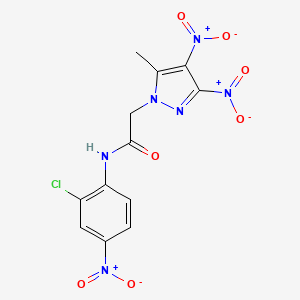![molecular formula C26H30ClN3OS B11700464 2-(2-Chlorophenyl)-6-[4-(decyloxy)phenyl]imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11700464.png)
2-(2-Chlorophenyl)-6-[4-(decyloxy)phenyl]imidazo[2,1-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-6-[4-(decyloxy)phenyl]imidazo[2,1-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-6-[4-(decyloxy)phenyl]imidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(2-chlorophenyl)hydrazinecarbothioamide with 4-(decyloxy)benzaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the imidazo[2,1-b][1,3,4]thiadiazole ring system .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-6-[4-(decyloxy)phenyl]imidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-6-[4-(decyloxy)phenyl]imidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets cell cycle regulatory proteins such as cyclin D1 and cyclin-dependent kinase inhibitors like Cip1/p21 and Kip1/p27.
Pathways Involved: It induces apoptosis in cancer cells by modulating the expression of these proteins, leading to cell cycle arrest and programmed cell death.
Comparison with Similar Compounds
2-(2-Chlorophenyl)-6-[4-(decyloxy)phenyl]imidazo[2,1-b][1,3,4]thiadiazole can be compared with other imidazo[2,1-b][1,3,4]thiadiazole derivatives:
Similar Compounds: Imidazo[2,1-b][1,3,4]thiadiazole–chalcones, benzo[d]imidazo[2,1-b]thiazole compounds
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C26H30ClN3OS |
|---|---|
Molecular Weight |
468.1 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-6-(4-decoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C26H30ClN3OS/c1-2-3-4-5-6-7-8-11-18-31-21-16-14-20(15-17-21)24-19-30-26(28-24)32-25(29-30)22-12-9-10-13-23(22)27/h9-10,12-17,19H,2-8,11,18H2,1H3 |
InChI Key |
LLEOEFBPJRCMCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-nitro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11700382.png)
![Ethyl (2E)-2-(4-chlorobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11700387.png)


![2-{[(4'-nitrobiphenyl-4-yl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11700399.png)
![4-methoxy-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11700406.png)

![methyl (2E)-5-(2-chlorophenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11700410.png)
![(4Z)-3-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11700416.png)
![Methyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11700421.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11700429.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B11700456.png)
![(4E)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700478.png)
